molecular formula C11H15FN4O B12226846 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B12226846
M. Wt: 238.26 g/mol
InChI Key: PKOCHDTVBWDAPW-UHFFFAOYSA-N
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Description

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyrimidine ring substituted with ethyl and fluorine groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl and fluorine-containing precursors.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via cyclization reactions, often using proline derivatives as starting materials.

    Coupling of the Rings: The final step involves coupling the pyrimidine and pyrrolidine rings through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring and is known for its biological activities, including enzyme inhibition.

    Indole-2-carboxamide: Indole derivatives are widely studied for their therapeutic potential, and the presence of the carboxamide group enhances their binding affinity to target proteins.

    Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a range of biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15FN4O

Molecular Weight

238.26 g/mol

IUPAC Name

1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H15FN4O/c1-2-7-9(12)11(15-6-14-7)16-5-3-4-8(16)10(13)17/h6,8H,2-5H2,1H3,(H2,13,17)

InChI Key

PKOCHDTVBWDAPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCC2C(=O)N)F

Origin of Product

United States

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